molecular formula C14H10ClN5S B12015496 4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015496
M. Wt: 315.8 g/mol
InChI Key: INIQHRKESHWPNH-RQZCQDPDSA-N
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Description

4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Chlorobenzylidene Moiety: This step involves the condensation of 2-chlorobenzaldehyde with the amino group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzylidene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is studied for its potential as an antimicrobial and antifungal agent. It has shown activity against a range of bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((2-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound more versatile in synthetic applications.

Properties

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+

InChI Key

INIQHRKESHWPNH-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)Cl

Origin of Product

United States

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